Cas no 55659-75-1 (Deltonin)

Deltonin structure
Deltonin structure
商品名:Deltonin
CAS番号:55659-75-1
MF:C45H72O17
メガワット:885.0430
CID:371211
PubChem ID:441884

Deltonin 化学的及び物理的性質

名前と識別子

    • LogP
    • Deltonin
    • b-D-Glucopyranoside, (3b,25R)-spirost-5-en-3-ylO-6-deoxy-a-L-mannopyranosyl-(1&reg
    • 3-O-beta-D-Glucopyranosyl(1→4)-[alpha-L-rhamnopyranosyl(1→2)]-beta-D-glucopyranoside-diosgenin
    • 39Y54R152I
    • C08894
    • 55659-75-1
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • (3beta,25R)-Spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-beta-D-glucopyranoside
    • AKOS040756438
    • CHEMBL2207416
    • MS-31641
    • beta-D-Glucopyranoside, (3beta,25R)-spirost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-
    • CS-0019612
    • Q27106367
    • 3-O-.BETA.-D-GLUCOPYRANOSYL(1->4)-(.ALPHA.-L-RHAMNOPYRANOSYL(1->2))-.BETA.-D-GLUCOPYRANOSIDE-DIOSGENIN
    • .BETA.-D-GLUCOPYRANOSIDE, (3.BETA.,25R)-SPIROST-5-EN-3-YL O-6-DEOXY-.ALPHA.-L-MANNOPYRANOSYL-(1->2)-O-(.BETA.-D-GLUCOPYRANOSYL-(1->4))-
    • DTXSID701319158
    • HY-N2283
    • 2-[4-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
    • CHEBI:4389
    • UNII-39Y54R152I
    • FT-0775737
    • Trilloside A
    • AKOS037515088
    • BETA-D-GLUCOPYRANOSIDE, (3BETA,25R)-SPIROST-5-EN-3-YL O-6-DEOXY-ALPHA-L-MANNOPYRANOSYL-(1->2)-O-(BETA-D-GLUCOPYRANOSYL-(1->4))-
    • (3 beta,25R)-spirost-5-en-3-yl-O-6-deoxy-beta,25R)-spirost-5-en-3-yl-0-6-deoxy-alpha L-mannopyranosyl-(2)-O-(beta D-gluco pyranosyl-(1-4))-beta D-glucopyranoside
    • (2S,3R,4R,5R,6S)-2-((2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-((1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro(5-oxapentacyclo(10.8.0.02,9.04,8.013,18)icos-18-ene-6,2'-oxane)-16-yl)oxy-5-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyoxan-3-yl)oxy-6-methyloxane-3,4,5-triol
    • (2S,3R,4R,5R,6S)-2-{[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-[(1'S,2R,2'S,4'S,5R,7'S,8'R,9'S,12'S,13'R,16'S)-5,7',9',13'-tetramethyl-5'-oxaspiro[oxane-2,6'-pentacyclo[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]icosan]-18'-eneoxy]-5-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol
    • 3-O-BETA-D-GLUCOPYRANOSYL(1->4)-(ALPHA-L-RHAMNOPYRANOSYL(1->2))-BETA-D-GLUCOPYRANOSIDE-DIOSGENIN
    • インチ: 1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-35(52)33(50)31(48)21(3)56-40)37(54)38(29(17-47)59-42)60-41-36(53)34(51)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34+,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-/m1/s1
    • InChIKey: OLAMGHNQGZIWHZ-YIKYYZBWSA-N
    • ほほえんだ: O1[C@]2(C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])C([H])([H])O2)[C@@]([H])(C([H])([H])[H])[C@@]2([H])[C@]1([H])C([H])([H])[C@@]1([H])[C@]3([H])C([H])([H])C([H])=C4C([H])([H])[C@]([H])(C([H])([H])C([H])([H])[C@]4(C([H])([H])[H])[C@@]3([H])C([H])([H])C([H])([H])[C@@]12C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H]

計算された属性

  • せいみつぶんしりょう: 884.476951g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.8
  • 水素結合ドナー数: 9
  • 水素結合受容体数: 17
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 884.476951g/mol
  • 単一同位体質量: 884.476951g/mol
  • 水素結合トポロジー分子極性表面積: 256Ų
  • 重原子数: 62
  • 複雑さ: 1620
  • 同位体原子数: 0
  • 原子立体中心数の決定: 26
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 885.0

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: {"error_code":"54004","error_msg":"Please recharge"}ぶんかい)
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.622
  • ようかいど: Insuluble (9.7E-4 g/L) (25 ºC),

Deltonin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T3844-50 mg
Deltonin
55659-75-1 99.79%
50mg
¥ 13,717 2023-07-11
TRC
D271765-2.5mg
Deltonin
55659-75-1
2.5mg
$ 390.00 2022-06-05
TRC
D271765-1mg
Deltonin
55659-75-1
1mg
$ 250.00 2022-06-05
ChemScence
CS-0019612-5mg
Deltonin
55659-75-1 99.93%
5mg
$380.0 2022-04-27
MedChemExpress
HY-N2283-5mg
Deltonin
55659-75-1 99.94%
5mg
¥3800 2024-05-25
MedChemExpress
HY-N2283-10mM*1mLinDMSO
Deltonin
55659-75-1 99.93%
10mM*1mLinDMSO
¥7400 2023-07-26
TargetMol Chemicals
T3844-1 mg
Deltonin
55659-75-1 99.79%
1mg
¥ 1,659 2023-07-11
Aaron
AR00DIC2-10mg
Deltonin
55659-75-1 98%
10mg
$353.00 2025-01-24
A2B Chem LLC
AG29190-25mg
deltonin
55659-75-1 98% by HPLC
25mg
$1117.00 2024-04-19
A2B Chem LLC
AG29190-50mg
deltonin
55659-75-1 98% by HPLC
50mg
$1876.00 2024-04-19

Deltonin 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:55659-75-1)Deltonin
A1204033
清らかである:99%
はかる:100mg
価格 ($):1870.0